molecular formula C21H25NO6 B537721 NSC-370284 CAS No. 116409-29-1

NSC-370284

Cat. No.: B537721
CAS No.: 116409-29-1
M. Wt: 387.4 g/mol
InChI Key: QCXGNLZKUHBIHD-UHFFFAOYSA-N
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Description

NSC-370284 is a selective inhibitor of ten-eleven translocation 1 (TET1) and 5-hydroxymethylcytosine (5hmC). It has shown significant potential in the treatment of acute myeloid leukemia by targeting and suppressing the expression of TET1 .

Scientific Research Applications

NSC-370284 has been extensively studied for its potential in treating acute myeloid leukemia. It selectively inhibits TET1 and 5-hydroxymethylcytosine, making it a valuable tool in cancer research. The compound has shown strong synergistic effects with standard chemotherapy, highlighting its potential as a therapeutic agent .

Chemical Reactions Analysis

NSC-370284 undergoes various chemical reactions, primarily focusing on its inhibitory effects on TET1. It interacts with the STAT3/5 pathway, leading to the suppression of TET1 expression. Common reagents used in these reactions include dimethyl sulfoxide (DMSO) for solubility and various cell lines for in vitro studies .

Mechanism of Action

NSC-370284 exerts its effects by directly targeting the STAT3/5 transcriptional activators of TET1. This leads to the repression of TET1 expression, which is crucial in the progression of acute myeloid leukemia. By inhibiting TET1, this compound effectively reduces the viability of leukemia cells .

Comparison with Similar Compounds

NSC-370284 is often compared with its structural analog UC-514321, which has shown even more potent therapeutic effects. Both compounds target the STAT3/5 pathway and exhibit strong synergistic effects with standard chemotherapy. Other similar compounds include NSC-311068, which also selectively suppresses TET1 transcription .

Properties

CAS No.

116409-29-1

Molecular Formula

C21H25NO6

Molecular Weight

387.4 g/mol

IUPAC Name

6-[pyrrolidin-1-yl-(3,4,5-trimethoxyphenyl)methyl]-1,3-benzodioxol-5-ol

InChI

InChI=1S/C21H25NO6/c1-24-18-8-13(9-19(25-2)21(18)26-3)20(22-6-4-5-7-22)14-10-16-17(11-15(14)23)28-12-27-16/h8-11,20,23H,4-7,12H2,1-3H3

InChI Key

QCXGNLZKUHBIHD-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(C2=CC3=C(C=C2O)OCO3)N4CCCC4

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(C2=CC3=C(C=C2O)OCO3)N4CCCC4

Appearance

Solid powder

116409-29-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NSC-370284;  NSC 370284;  NSC370284

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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